L-Alaninol-d3 chemical properties and structure
L-Alaninol-d3 chemical properties and structure
An In-depth Technical Guide to L-Alaninol-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of L-Alaninol-d3. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties, structural information, and common synthetic approaches, and highlights its application as an internal standard in quantitative analyses.
Core Chemical Properties
L-Alaninol-d3 is the deuterated form of L-Alaninol, where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, such as LC-MS or GC-MS, as it is chemically identical to the endogenous analyte but has a distinct molecular weight.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of L-Alaninol-d3 and its non-deuterated counterpart, L-Alaninol. The properties of the deuterated version are expected to be very similar to the non-deuterated form.
| Property | L-Alaninol-d3 | L-Alaninol |
| CAS Number | 352438-84-7[1][2][3] | 2749-11-3[4][5][6][7][8] |
| Molecular Formula | C₃H₆D₃NO[1] | C₃H₉NO[4][7][9][10] |
| Molecular Weight | 78.13 g/mol [1] | 75.11 g/mol [4][5][7][9][10][11] |
| Appearance | Liquid[1][2][3] | Colorless to light yellow viscous liquid[4][5][11][12] |
| Melting Point | Not available | -2 °C[5][6][11][13] |
| Boiling Point | Not available | 72-73 °C @ 11 mmHg[4][5][6][8][9][11] |
| Density | Not available | 0.965 g/mL at 25 °C[4][5][6][11] |
| Refractive Index | Not available | n20/D 1.450[5][9] |
| Solubility | Not available | Soluble in water and ethanol[11][12][13] |
| Storage | Pure form: -20°C; In solvent: -80°C[1][2][3] | 2-8°C[5] |
Chemical Structure
The chemical structure of L-Alaninol-d3 is characterized by a chiral center at the second carbon, with an amino group and a deuterated methyl group, and a primary alcohol at the first carbon.
Caption: Chemical structure of L-Alaninol-d3.
Experimental Protocols
Synthesis of L-Alaninol
A prevalent method for synthesizing L-Alaninol is the reduction of an L-alanine ester, such as L-alanine ethyl ester hydrochloride, using a reducing agent like sodium borohydride (NaBH₄).[8][11][14][15][16][17] The synthesis of L-Alaninol-d3 would follow a similar procedure, starting with the corresponding deuterated L-alanine ester.
Materials:
-
L-alanine ethyl ester hydrochloride
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Acetone
-
Ethyl acetate
Procedure:
-
A solution of sodium borohydride is prepared in cold water.[11]
-
A solution of L-alanine ethyl ester hydrochloride in ethanol is added dropwise to the sodium borohydride solution while maintaining a controlled temperature.[11][15][16]
-
After the reaction is complete, any excess sodium borohydride is quenched with the addition of acetone.[11]
-
Ethyl acetate is added to precipitate inorganic salts, which are then removed by filtration.[11]
-
The L-Alaninol is extracted from the aqueous layer using ethyl acetate.[11][15]
-
The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product.[14]
-
The crude L-Alaninol can be further purified by vacuum distillation.[18]
Caption: General workflow for the synthesis of L-Alaninol.
Analytical Methodology
L-Alaninol-d3 is primarily used as an internal standard for the quantification of L-Alaninol in biological matrices by GC- or LC-MS.[1] Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural characterization and purity assessment of L-Alaninol and its deuterated isotopologue.[19]
Applications in Research and Drug Development
The non-deuterated compound, L-Alaninol, serves as a valuable chiral building block in asymmetric synthesis.[4][14][17] Its bifunctional nature allows for its use in the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates.[14]
L-Alaninol-d3's key application stems from the field of pharmacokinetics, where deuteration of drugs can alter their metabolic profiles.[1] The use of stable isotope-labeled compounds like L-Alaninol-d3 is critical for accurate quantification in metabolic studies and clinical mass spectrometry.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mainchem.com [mainchem.com]
- 6. parchem.com [parchem.com]
- 7. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-Alaninol | 2749-11-3 [chemicalbook.com]
- 9. 6168-72-5 CAS MSDS (DL-Alaninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. DL-Alaninol | 6168-72-5 [chemicalbook.com]
- 13. L-Alaninol - LKT Labs [lktlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. L-Alaninol synthesis - chemicalbook [chemicalbook.com]
- 16. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]
- 17. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
